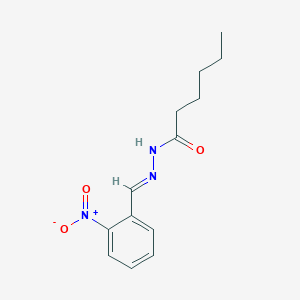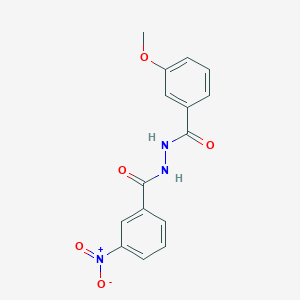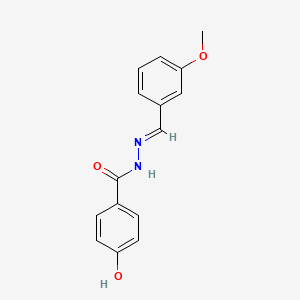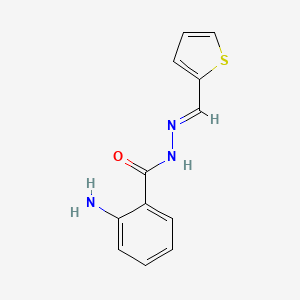
2-amino-N'-(2-thienylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N'-(2-thienylmethylene)benzohydrazide, also known as ATB-346, is a novel compound that has shown potential as an anti-inflammatory drug. It was developed as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause serious side effects such as gastrointestinal bleeding and cardiovascular events.
Mechanism of Action
2-amino-N'-(2-thienylmethylene)benzohydrazide works by inhibiting the activity of COX-2, which is responsible for producing prostaglandins, a type of inflammatory mediator. By reducing the production of prostaglandins, this compound can reduce inflammation and pain. Additionally, this compound is converted into a compound called H2S, which has been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound is effective at reducing inflammation and pain in animal models of arthritis and colitis. It has also been shown to have a protective effect on the gastrointestinal tract, reducing the risk of ulcers and bleeding. Additionally, this compound has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-amino-N'-(2-thienylmethylene)benzohydrazide is its safety profile compared to NSAIDs. It has been shown to have a lower risk of gastrointestinal bleeding and cardiovascular events. Additionally, its prodrug nature allows it to selectively target inflamed tissues, reducing the risk of side effects. However, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on 2-amino-N'-(2-thienylmethylene)benzohydrazide. One area of interest is its potential as a treatment for chronic pain. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound shows promise as a safer alternative to NSAIDs for the treatment of inflammation and pain.
Scientific Research Applications
2-amino-N'-(2-thienylmethylene)benzohydrazide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound is also a prodrug, meaning that it is converted into its active form within the body. This allows it to selectively target inflamed tissues, reducing the risk of side effects.
properties
IUPAC Name |
2-amino-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,13H2,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTTUJLZZIMNIE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842060.png)
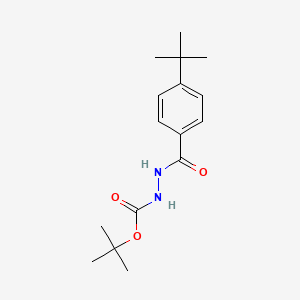
![N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842084.png)
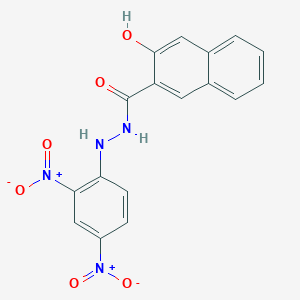

![N-(4-{[2-(4-nitrophenyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3842103.png)
![N'-[1-(2-chlorophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3842110.png)
![N,N-dimethyl-1-{2-[(5'-phenyl-1H,3'H-4,4'-biimidazol-3'-yl)methyl]phenyl}methanamine](/img/structure/B3842117.png)
![N-(tert-butyl)-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3842120.png)
